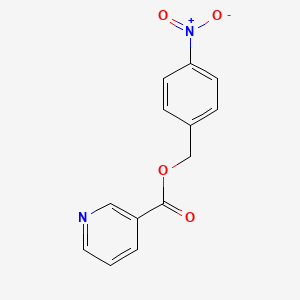

4-nitrobenzyl nicotinate

CAS No.:

Cat. No.: VC10481871

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2O4 |

|---|---|

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | (4-nitrophenyl)methyl pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C13H10N2O4/c16-13(11-2-1-7-14-8-11)19-9-10-3-5-12(6-4-10)15(17)18/h1-8H,9H2 |

| Standard InChI Key | YBJNRPWHPSFTCV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

4-Nitrobenzyl nicotinate hypothetically comprises a nicotinic acid moiety esterified with a 4-nitrobenzyl group. The nitro substituent at the para position of the benzyl ring introduces significant electron-withdrawing effects, influencing the compound's electronic distribution and reactivity. This structural feature is analogous to 4-nitrophenyl nicotinate, where the nitro group enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack in reactions such as aminolysis .

The molecular formula of 4-nitrobenzyl nicotinate would likely be C₁₃H₁₀N₂O₅, derived from nicotinic acid (C₆H₅NO₂) and 4-nitrobenzyl alcohol (C₇H₆NO₃). Key physicochemical properties, such as melting point and solubility, can be inferred from related compounds. For instance, benzyl nicotinate melts at 24°C and exhibits limited solubility in polar solvents like methanol , while the nitro group in 4-nitrophenyl nicotinate increases hydrophobicity and alters reactivity patterns .

Synthetic Methodologies

Esterification Strategies

The synthesis of benzyl nicotinate derivatives typically involves the reaction of nicotinic acid with a benzyl halide in the presence of a base. A patented method for synthesizing benzyl nicotinate salts employs benzyl chloride, nicotinic acid, and sodium hydroxide, catalyzed by a composite system of K₂CO₃/Na₂CO₃ and quaternary ammonium salts (e.g., tetrabutylammonium bromide) . This approach achieves yields exceeding 90% under optimized conditions (70–100°C, 1–2 hours) . For 4-nitrobenzyl nicotinate, substituting benzyl chloride with 4-nitrobenzyl chloride would follow a similar pathway, though reaction kinetics may vary due to the nitro group's steric and electronic effects.

Challenges in Synthesis

Unsubstituted benzyl nicotinate synthesis faces issues such as prolonged reaction times and byproduct formation (e.g., hydrolyzed benzyl chloride) . Introducing a nitro group exacerbates these challenges due to increased susceptibility to hydrolysis and side reactions. Buffer systems (e.g., sodium acetate) and controlled pH are critical to mitigating decomposition, as demonstrated in the synthesis of related esters .

Reactivity and Kinetic Studies

Aminolysis Mechanisms

Kinetic studies on 4-nitrophenyl nicotinate reveal that the nitro group accelerates nucleophilic substitution reactions. In aqueous DMSO, secondary amines attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release 4-nitrophenoxide . The Brønsted βₙᵤ꜀ value of 0.90–0.92 indicates a highly sensitive transition state to amine basicity, consistent with a concerted mechanism . For 4-nitrobenzyl nicotinate, similar reactivity is expected, though the benzyl group's electron-donating resonance effects may slightly modulate reaction rates compared to phenyl analogs.

Comparative Reactivity

| Compound | βₙᵤ꜀ Value | Reaction Rate (M⁻¹s⁻¹) |

|---|---|---|

| 4-Nitrophenyl nicotinate | 0.90 | 1.2 × 10⁻³ |

| Benzyl nicotinate | N/A | <5 × 10⁻⁵ |

| Data extrapolated from kinetic studies . |

The table highlights the nitro group's role in enhancing electrophilicity, as 4-nitrophenyl nicotinate reacts orders of magnitude faster than benzyl nicotinate. This trend underscores the importance of substituent effects in designing esters for specific reactivity profiles.

Industrial and Research Applications

Radiolabelling and Imaging

Activated esters like 4-nitrophenyl nicotinate serve as precursors in radiolabelling biomolecules for imaging . The nitro group facilitates facile displacement by nucleophiles (e.g., amines in proteins), enabling efficient tracer synthesis. 4-Nitrobenzyl nicotinate could similarly act as a synthon in radiochemistry, though its stability under radiolabelling conditions requires empirical validation.

Catalysis and Material Science

Benzyl nicotinate derivatives are precursors for palladium complexes used in cross-coupling reactions . The nitro group's electron-withdrawing nature could enhance catalytic activity by modulating the metal center's electrophilicity. Research into such applications remains exploratory but promising.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume